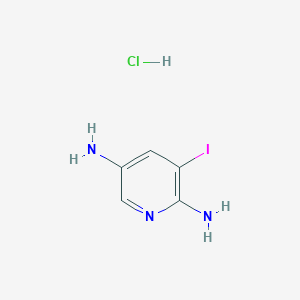

3-Iodo-pyridine-2,5-diamine hydrochloride

Description

Historical Context and Discovery of Halogenated Pyridinediamines

The development of halogenated pyridinediamines is built upon the broader history of pyridine (B92270) chemistry and halogenation reactions. Pyridine was first isolated in the 19th century, and its aromatic nature and the reactivity conferred by the nitrogen heteroatom quickly made it a cornerstone of heterocyclic chemistry. The introduction of amino groups to the pyridine ring, notably through methods like the Chichibabin amination reaction, gave rise to pyridinediamines.

The subsequent halogenation of these diaminopyridine structures represented a significant advancement, providing chemists with valuable intermediates for synthesis. The introduction of a halogen, such as iodine, onto the pyridine ring of a diaminopyridine molecule creates a reactive site. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The synthesis of 2,3-diaminopyridine (B105623) derivatives, for instance, has been reported by treating 2-chloro-3-aminopyridine with ammonia (B1221849) in the presence of a copper salt. google.com While naturally occurring halogenated compounds are known, with bacteria capable of producing a variety of chloro- and bromometabolites, the specific synthesis of compounds like 3-Iodo-pyridine-2,5-diamine hydrochloride is a result of targeted synthetic chemistry designed to create useful building blocks. nih.gov

Significance of the Pyridine-2,5-diamine Scaffold in Organic Synthesis

The pyridine-2,5-diamine scaffold is a valuable structural motif in organic chemistry for several reasons. The pyridine ring itself is a key component in many biologically active molecules and functional materials. The presence of the nitrogen atom in the ring influences the electronic properties of the molecule and provides a site for potential coordination with metal catalysts.

The two amino groups on the pyridine-2,5-diamine scaffold offer multiple points for further chemical modification. These amino groups can be readily derivatized, for example, through acylation or alkylation, to build more complex structures. This diamine arrangement is particularly useful in the synthesis of polymers, such as polyimides, which are known for their thermal stability and mechanical properties. researchgate.net The pyridine-2,5-diamine structure can be a key monomer in the creation of novel functional materials. pipzine-chem.comresearchgate.net

The specific arrangement of the amino groups in the 2,5-positions influences the regioselectivity of subsequent reactions, allowing for controlled synthesis of specific isomers. This level of control is crucial in the development of new pharmaceutical compounds and materials where precise molecular architecture is essential for function.

Academic Research Landscape and Rationale for Investigating this compound

The rationale for investigating this compound stems from its potential as a highly versatile synthetic intermediate. The key to its utility lies in the presence of the iodine atom. Halogenated aromatic compounds, particularly iodo-derivatives, are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govnih.gov These reactions are powerful tools for creating new carbon-carbon bonds, enabling the assembly of complex molecular frameworks from simpler precursors.

The iodine atom in this compound serves as a "handle" that can be selectively replaced with various other functional groups. This allows for the introduction of diverse substituents at a specific position on the pyridinediamine core. The ability to perform in situ conversion of less reactive bromo- azaheterocycles to their more reactive iodo- counterparts further highlights the importance of iodinated intermediates in modern synthetic strategies. nih.gov

Academic research into this compound is likely focused on its application in several areas:

Medicinal Chemistry: As a building block for the synthesis of novel heterocyclic compounds with potential biological activity. The pyridine-diamine core is present in various pharmacologically active molecules.

Materials Science: In the design and synthesis of new polymers and functional materials with tailored electronic or physical properties. researchgate.netresearchgate.net

Organic Methodology: As a substrate to explore new synthetic methods and catalytic systems.

The combination of the pyridinediamine scaffold with a reactive iodine atom makes this compound a valuable tool for chemists seeking to construct complex and functionally diverse molecules.

Chemical Properties of Pyridine-2,5-diamine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Pyridine-2,5-diamine | C5H7N3 | 109.13 | 4318-76-7 nih.gov |

| 3-Iodo-pyridine-2,5-diamine | C5H6IN3 | 235.03 | Not available |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-iodopyridine-2,5-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3.ClH/c6-4-1-3(7)2-9-5(4)8;/h1-2H,7H2,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKCUIWOHWGYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo Pyridine 2,5 Diamine Hydrochloride

Strategic Retrosynthesis of the 3-Iodo-pyridine-2,5-diamine Core

A logical retrosynthetic analysis of the 3-Iodo-pyridine-2,5-diamine core suggests several potential disconnection points. The primary disconnections involve the carbon-iodine bond and the carbon-nitrogen bonds of the two amino groups. A plausible retrosynthetic pathway would involve the late-stage introduction of the iodine atom to a pre-functionalized pyridine-2,5-diamine precursor. This approach minimizes potential interference of the iodo group in earlier synthetic steps.

A simplified retrosynthetic scheme can be envisioned as follows:

Disconnection of the C-I bond: This leads back to pyridine-2,5-diamine as a key intermediate. The challenge then becomes the regioselective iodination at the 3-position.

Disconnection of the C-N bonds: This approach would start from a suitable di-substituted pyridine (B92270), for instance, a dihalopyridine or a nitropyridine derivative, onto which the amino groups are installed. For 3-Iodo-pyridine-2,5-diamine, this could involve starting from a precursor like 3-iodo-2,5-dinitropyridine and subsequently reducing the nitro groups.

Precursor Synthesis and Functionalization Pathways

The synthesis of the target compound heavily relies on the efficient preparation of key intermediates. This section explores the synthesis of iodopyridine precursors and the methods for introducing the required amine functionalities.

The preparation of iodopyridine intermediates can be achieved through various methods. One common approach is the Finkelstein reaction, where a bromo- or chloro-substituted pyridine is converted to its iodo-analogue using an iodide salt, often in the presence of a copper(I) catalyst. chemicalbook.com For instance, a suitable bromopyridine precursor could be subjected to reaction with sodium iodide and copper(I) iodide in a solvent like 1,4-dioxane. chemicalbook.com

Another strategy involves the direct iodination of the pyridine ring. While direct C-H iodination of pyridines can be challenging due to the electron-deficient nature of the ring, radical-based protocols have been developed. rsc.orgscispace.com These methods can offer regioselective iodination at specific positions, depending on the directing effects of existing substituents. rsc.orgscispace.com

| Reaction Type | Reagents | Conditions | Typical Yield |

| Finkelstein Reaction | Aryl Bromide, NaI, CuI, Ligand | 1,4-dioxane, 110°C, 18h | High (e.g., 98%) chemicalbook.com |

| Direct C-H Iodination | Pyridine derivative, K2S2O8, NaI, Metal Salt | Dichloroethane, 130°C | Moderate to Good |

This table presents typical conditions for the synthesis of iodopyridine intermediates and is for illustrative purposes.

The introduction of amino groups onto a pyridine ring is a critical step. A common method is the reduction of nitropyridines. Nitration of the pyridine ring, followed by reduction of the nitro groups using reagents like iron in acidic media, stannous chloride, or catalytic hydrogenation, can yield the corresponding aminopyridines. orgsyn.org The regioselectivity of nitration is influenced by the existing substituents on the pyridine ring.

Direct amination of pyridines is also possible. For example, the Chichibabin reaction allows for the direct amination of pyridine at the 2- and 6-positions using sodium amide. However, for the synthesis of 2,5-diaminopyridine (B189467) derivatives, a multi-step sequence involving halogenation, nitration, and reduction is often more practical and regioselective. orgsyn.org The synthesis of 2,3-diaminopyridine (B105623), for example, has been achieved through the reduction of 2-amino-3-nitropyridine. orgsyn.org

| Method | Starting Material | Reagents | Product |

| Nitro Group Reduction | 2-Amino-3-nitropyridine | Fe / Acidified Ethanol | 2,3-Diaminopyridine orgsyn.org |

| Catalytic Hydrogenation | 2,3-Diamino-5-bromopyridine | H2, 5% Pd/SrCO3, NaOH | 2,3-Diaminopyridine orgsyn.org |

This table illustrates common methods for introducing amine functionalities onto a pyridine ring.

Achieving the desired regiochemistry in the halogenation of pyridine derivatives is crucial. The electronic properties of the substituents on the pyridine ring direct the position of electrophilic attack. For instance, amino groups are strongly activating and ortho-, para-directing. Therefore, direct iodination of a pyridine-2,5-diamine precursor would likely lead to a mixture of products, with iodination occurring at positions activated by the amino groups.

To achieve regioselective iodination at the 3-position, it is often necessary to employ a directing group strategy or to perform the iodination on a precursor where the 3-position is electronically favored for substitution. Radical-based C-H iodination protocols have shown promise for the regioselective iodination of various nitrogen-containing heterocycles, including pyridines, at the C3 and C5 positions. rsc.orgscispace.com

Direct Synthesis Approaches for 3-Iodo-pyridine-2,5-diamine Hydrochloride

Direct synthesis approaches aim to construct the target molecule in fewer steps, often by forming multiple bonds in a single pot.

Reductive amination is a powerful method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines. youtube.commasterorganicchemistry.com This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

While reductive amination is typically used for the synthesis of alkylamines, its application in the direct synthesis of aromatic diamines from precursors with carbonyl functionalities is less common. However, a hypothetical direct approach for 3-Iodo-pyridine-2,5-diamine could involve a precursor such as a 3-iodo-pyridine-2,5-dione, which could then undergo a double reductive amination. The feasibility of such a reaction would depend heavily on the stability and reactivity of the dione (B5365651) precursor.

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH4) | Common and cost-effective, can also reduce aldehydes and ketones. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | More selective for the reduction of imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild and selective reducing agent, often used for reductive aminations. nih.gov |

This table summarizes common reducing agents used in reductive amination protocols.

The final step in the synthesis would be the formation of the hydrochloride salt, which is typically achieved by treating the free base of 3-Iodo-pyridine-2,5-diamine with hydrochloric acid in a suitable solvent.

Cross-Coupling Methodologies for C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly for creating arylamines and their heteroaromatic analogs, such as substituted pyridinediamines. Palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination, are among the most powerful and versatile methods for this transformation. acs.orgtcichemicals.com These reactions facilitate the coupling of an amine with an aryl halide or pseudohalide. acs.org

In a hypothetical synthesis of the 3-Iodo-pyridine-2,5-diamine core, a dihalopyridine intermediate could be reacted with a source of ammonia or a protected amine in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, base, and reaction conditions is critical to control the regioselectivity and efficiency of the amination process. Copper-catalyzed Ullmann coupling reactions represent an alternative, classic method for C-N bond formation, which can be effective for a range of N-heteroaryl substrates. researchgate.net

Table 1: Comparison of Common C-N Cross-Coupling Reactions

| Reaction Name | Typical Catalyst | Coupling Partners | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) complexes | Aryl/Heteroaryl Halides + Amines | High functional group tolerance, broad substrate scope, mild reaction conditions. acs.orgtcichemicals.com |

| Ullmann Condensation | Copper(I) or Copper(0) | Aryl Halides + Amines, Amides, N-Heterocycles | Often requires higher temperatures; newer ligand systems have improved conditions. researchgate.netscribd.com |

| Chan-Lam Coupling | Copper(II) | Aryl Boronic Acids + Amines | Can be performed under aerobic conditions. |

Hydrochloride Salt Formation Techniques

The conversion of a free base, such as 3-Iodo-pyridine-2,5-diamine, into its hydrochloride salt is a standard procedure in pharmaceutical and laboratory chemistry. This process is typically performed to enhance the compound's stability, crystallinity, and aqueous solubility.

The technique generally involves dissolving the purified amine free base in a suitable organic solvent, such as methanol, ethanol, or diethyl ether. A solution of hydrochloric acid (HCl), either as a gas dissolved in an anhydrous solvent (e.g., HCl in dioxane) or as a concentrated aqueous solution, is then added stoichiometrically. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove any residual acid, and dried under a vacuum. The formation of the salt is an acid-base reaction where the basic nitrogen atoms of the diamine are protonated by the hydrochloric acid.

Advanced Catalytic Methods in the Synthesis of Related Pyridinediamines

The synthesis of functionalized pyridinediamines benefits significantly from advances in catalysis, which offer improved yields, selectivity, and milder reaction conditions compared to traditional methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, copper, and nickel, are central to the synthesis of highly substituted pyridines. nih.govelsevier.com These catalysts enable a variety of coupling reactions that are indispensable for constructing the pyridinediamine scaffold. For instance, the sequential N-arylation of a dihalopyridine using two different amines can be achieved through careful selection of a palladium catalyst system. acs.org The challenge in synthesizing di-substituted pyridines lies in controlling the position of the incoming groups (regioselectivity), especially when the existing substituents influence the electronic properties of the ring. acs.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, particularly for converting benzylic amines into more complex structures via C-N bond activation. nih.gov

Ligand Design for Enhanced Selectivity

The success of transition metal-catalyzed reactions is heavily dependent on the nature of the ligand coordinated to the metal center. Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and directing the selectivity of the reaction. nih.gov In the context of synthesizing pyridinediamines, ligand design is paramount for achieving high selectivity for a specific isomer.

For palladium-catalyzed C-N coupling, bulky, electron-rich phosphine (B1218219) ligands (e.g., Xantphos) have been developed to promote the challenging reductive elimination step, leading to higher yields and accommodating a broader range of substrates. nih.gov Bidentate ligands, which can bind to the metal center at two points, often provide greater stability and control over the catalytic cycle. The development of specialized ligands has enabled selective reactions even on complex molecules with multiple potential reaction sites, such as dichloropyridines. acs.orgresearchgate.net

Table 2: Examples of Ligands for C-N Cross-Coupling

| Ligand Class | Example(s) | Key Application/Advantage |

|---|---|---|

| Buchwald-type Phosphines | XPhos, SPhos | Highly active for coupling of aryl chlorides and sterically hindered substrates. |

| Bidentate Phosphines | Xantphos, DPEPhos | Offer wide bite angles, promoting reductive elimination and catalyst stability. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors, forming robust catalysts suitable for challenging couplings. |

| Phenanthroline-based | Bathophenanthroline (BPhen) | Used in nickel-catalyzed cross-coupling reactions. nih.gov |

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. researchgate.netnih.gov This involves the careful selection of reagents, catalysts, and solvents to reduce waste and energy consumption.

Solvent Selection and Minimization

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. chemeurope.com Traditional pyridine syntheses have often employed volatile and potentially toxic organic solvents. Modern approaches prioritize the use of "greener" alternatives such as water, ethanol, or supercritical fluids.

Furthermore, developing solvent-free reaction conditions is a primary goal. Microwave-assisted synthesis, for example, can accelerate reaction rates and often be performed without a solvent, leading to a significant reduction in waste and energy usage. nih.gov When a solvent is necessary, the selection is guided by safety, environmental impact, and recyclability.

Table 3: Green Chemistry Solvent Selection Guide

| Class | Example Solvents | Green Chemistry Assessment |

|---|---|---|

| Recommended | Water, Ethanol, Isopropanol | Low toxicity, biodegradable, derived from renewable resources. |

| Usable | Toluene, Acetonitrile (B52724) | Acceptable but with some environmental or health concerns. |

| Undesirable | Dichloromethane, Chloroform, DMF | High toxicity, environmentally persistent, significant disposal issues. |

Atom Economy and Waste Reduction

A comprehensive evaluation of a synthetic route's sustainability extends beyond reaction yield to include metrics like atom economy and the generation of waste. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

Proposed Synthetic Pathway for this compound

A feasible, albeit not yet experimentally validated in a single report, three-step synthesis for this compound can be proposed based on established organic chemistry reactions. This pathway involves:

Nitration of 2-aminopyridine: Formation of 2-amino-5-nitropyridine (B18323).

Reduction of the nitro group: Conversion of 2-amino-5-nitropyridine to pyridine-2,5-diamine.

Regioselective iodination: Introduction of an iodine atom at the 3-position of pyridine-2,5-diamine.

Salt formation: Conversion of 3-Iodo-pyridine-2,5-diamine to its hydrochloride salt.

The analysis of atom economy and waste reduction for this proposed synthesis is crucial for assessing its green credentials.

Analysis of Atom Economy

The atom economy for each step of the proposed synthesis can be calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Step 1: Nitration of 2-aminopyridine

A common method for nitration involves the use of a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

C₅H₆N₂ + HNO₃ --(H₂SO₄)--> C₅H₅N₃O₂ + H₂O

| Reactant/Product | Molecular Weight ( g/mol ) |

| 2-aminopyridine | 94.12 |

| Nitric Acid | 63.01 |

| 2-amino-5-nitropyridine | 139.11 |

| Water | 18.02 |

Atom Economy = (139.11 / (94.12 + 63.01)) x 100% ≈ 88.5%

While the atom economy appears high, this calculation does not account for the sulfuric acid, which acts as a catalyst and dehydrating agent and is not consumed in the net reaction. However, its use and subsequent neutralization contribute significantly to the waste stream.

Step 2: Reduction of 2-amino-5-nitropyridine

A common method for the reduction of aromatic nitro groups is catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon).

C₅H₅N₃O₂ + 3H₂ --(Pd/C)--> C₅H₇N₃ + 2H₂O

| Reactant/Product | Molecular Weight ( g/mol ) |

| 2-amino-5-nitropyridine | 139.11 |

| Hydrogen | 2.02 |

| Pyridine-2,5-diamine | 109.13 |

| Water | 18.02 |

Atom Economy = (109.13 / (139.11 + 3 * 2.02)) x 100% ≈ 75.2%

This method generates water as the primary byproduct, which is environmentally benign. The main source of waste would be the catalyst, which needs to be recovered and recycled for the process to be considered green.

Step 3: Regioselective Iodination of Pyridine-2,5-diamine

Electrophilic iodination is a plausible method. The amino groups are activating and ortho-, para-directing. In pyridine-2,5-diamine, the positions ortho and para to the C2-amino group are C3 and C6, and for the C5-amino group, they are C4 and C6. The C3 position is activated by the C2-amino group. A common iodinating agent is molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), which regenerates the electrophilic iodine species and improves atom economy.

C₅H₇N₃ + I₂ --(H₂O₂)--> C₅H₆IN₃ + HI

The hydrogen iodide (HI) byproduct can be oxidized by H₂O₂ to regenerate I₂, further improving the iodine atom economy.

2HI + H₂O₂ --> I₂ + 2H₂O

2C₅H₇N₃ + I₂ + H₂O₂ --> 2C₅H₆IN₃ + 2H₂O

| Reactant/Product | Molecular Weight ( g/mol ) |

| Pyridine-2,5-diamine | 109.13 |

| Iodine | 253.81 |

| Hydrogen Peroxide | 34.01 |

| 3-Iodo-pyridine-2,5-diamine | 235.03 |

| Water | 18.02 |

Atom Economy = (2 * 235.03 / (2 * 109.13 + 253.81 + 34.01)) x 100% ≈ 92.9%

This approach offers a high theoretical atom economy.

Step 4: Hydrochloride Salt Formation

The final step involves reacting the iodinated diamine with hydrochloric acid (HCl). This is an addition reaction and, theoretically, has a 100% atom economy.

C₅H₆IN₃ + HCl --> C₅H₇ClIN₃

| Reactant/Product | Molecular Weight ( g/mol ) |

| 3-Iodo-pyridine-2,5-diamine | 235.03 |

| Hydrochloric Acid | 36.46 |

| This compound | 271.49 |

Atom Economy = (271.49 / (235.03 + 36.46)) x 100% = 100%

Waste Reduction Strategies

Beyond atom economy, minimizing waste requires careful consideration of solvents, reagents, and purification methods.

Solvent Selection: Utilizing greener solvents such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions (e.g., mechanochemistry), can significantly reduce waste. For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully carried out under solvent-free grinding conditions.

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts like Pd/C in the reduction step, is a cornerstone of green chemistry. This avoids the use of stoichiometric reagents that end up as waste.

Reagent Choice: The choice of an oxidizing agent in the iodination step is critical. Using hydrogen peroxide, which produces water as a byproduct, is far superior to using heavy metal-based oxidants.

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can improve yield and selectivity, thereby reducing the formation of byproducts and the need for extensive purification.

Purification: Chromatographic purifications often generate large volumes of solvent waste. Crystallization is a preferred method for purification from a green chemistry perspective. The formation of the hydrochloride salt itself can serve as a purification step, as the salt may precipitate from the reaction mixture in a pure form.

Waste from Hydrochloride Salt Formation:

Chemical Reactivity and Mechanistic Studies of 3 Iodo Pyridine 2,5 Diamine Hydrochloride

Reactivity of the Iodo Substituent

The iodine atom at the 3-position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-donating effects of the two amino groups, which can impact the electron density of the pyridine ring and the carbon-iodine bond.

Carbon-Iodine Bond Activation and Transformations

The carbon-iodine (C-I) bond in 3-Iodo-pyridine-2,5-diamine is susceptible to activation by transition metal catalysts, making it an excellent substrate for cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the iodo-pyridine with an organoboron reagent in the presence of a palladium catalyst and a base. While specific studies on 3-Iodo-pyridine-2,5-diamine are not extensively documented, the reactivity of similar 3-halopyridines suggests that it would readily participate in such transformations. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product.

Sonogashira Coupling: The formation of a C-C triple bond can be achieved through the Sonogashira coupling, which pairs the iodo-pyridine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The mild reaction conditions of the Sonogashira coupling make it a valuable tool for the synthesis of complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between the iodo-pyridine and a primary or secondary amine. This method is particularly useful for the synthesis of more complex diaminopyridine derivatives. Studies on related 3-halo-2-aminopyridines have demonstrated the efficacy of this reaction, suggesting that 3-Iodo-pyridine-2,5-diamine would be a suitable substrate. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle.

| Cross-Coupling Reaction | Reagents | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl/Alkyl-pyridine-2,5-diamine |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | 3-Alkynyl-pyridine-2,5-diamine |

| Buchwald-Hartwig | Amine (e.g., R¹R²NH) | Pd catalyst, Phosphine ligand, Base | 3-(Amino)-pyridine-2,5-diamine |

Interactive Data Table: Examples of Palladium-Catalyzed Cross-Coupling Reactions.

Halogen-Bonding Interactions and Their Influence on Reactivity

The iodine atom in 3-Iodo-pyridine-2,5-diamine can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. The strength of this interaction is influenced by the electron-withdrawing or electron-donating nature of the substituents on the pyridine ring. The two amino groups in 3-Iodo-pyridine-2,5-diamine are electron-donating, which might slightly decrease the halogen bonding potential of the iodine atom compared to unsubstituted 3-iodopyridine.

These halogen-bonding interactions can play a role in the solid-state packing of the molecule and can also influence its reactivity in solution by pre-organizing reactants or stabilizing transition states in certain reactions.

Nucleophilic Aromatic Substitution at the Iodinated Position

While nucleophilic aromatic substitution (SNAr) is more common for pyridines with electron-withdrawing groups and halogens at the 2- or 4-positions, the presence of the two activating amino groups in 3-Iodo-pyridine-2,5-diamine could potentially facilitate substitution at the 3-position under specific conditions. However, direct displacement of the iodo group by a nucleophile is generally less facile at the 3-position of the pyridine ring compared to the 2- and 4-positions due to the less effective stabilization of the Meisenheimer intermediate.

Reactivity of the Amine Functionalities

The two primary amine groups at the 2- and 5-positions are nucleophilic and can participate in a wide range of reactions, making 3-Iodo-pyridine-2,5-diamine a valuable building block for the synthesis of more complex and fused heterocyclic systems.

Derivatization Reactions

The primary amine groups can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation. These reactions allow for the introduction of various functional groups, which can modulate the electronic properties and biological activity of the resulting molecules. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides would produce sulfonamides.

| Derivatization Reaction | Reagent | Functional Group Introduced |

| Acylation | Acid Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | Amide (-NHCOR) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |

Interactive Data Table: Common Derivatization Reactions of the Amine Groups.

Condensation and Cyclization Reactions

The vicinal arrangement of the amino groups in related diaminopyridines is often exploited for the synthesis of fused heterocyclic systems. While the amino groups in 3-Iodo-pyridine-2,5-diamine are not in a vicinal (1,2) or ortho (2,3 or 3,4) relationship, they can still participate in condensation and cyclization reactions with appropriate bifunctional reagents to form various heterocyclic structures.

A key reaction for vicinal diaminopyridines is the condensation with 1,2-dicarbonyl compounds or their equivalents to form imidazopyridines. Although 3-Iodo-pyridine-2,5-diamine does not possess vicinal amines, the 2- and the nitrogen of the pyridine ring can act as a dinucleophile in reactions with α-haloketones to form imidazo[1,2-a]pyridine (B132010) derivatives.

Furthermore, the two amino groups can react with suitable reagents to form larger heterocyclic rings fused to the pyridine core. For example, reaction with diketones or their derivatives could lead to the formation of diazepine (B8756704) or other seven-membered ring systems. The specific outcome of these cyclization reactions would depend on the nature of the condensing agent and the reaction conditions employed. The presence of the iodo substituent offers a further point of diversification for the resulting fused heterocyclic systems.

Protonation Equilibria and Role of Hydrochloride Salt

The chemical behavior of 3-Iodo-pyridine-2,5-diamine hydrochloride in solution is fundamentally governed by protonation equilibria. As a hydrochloride salt, the compound exists in a protonated form. The pyridine ring nitrogen is the most basic site and will be the primary site of protonation. The two amino groups can also be protonated, though they are generally less basic than the ring nitrogen in pyridines.

The protonation state significantly influences the molecule's reactivity. Protonation of the pyridine nitrogen deactivates the ring towards electrophilic attack by withdrawing electron density. Conversely, it can activate the ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.

The presence of two electron-donating amino groups at the 2- and 5-positions increases the basicity of the pyridine ring nitrogen compared to unsubstituted pyridine. However, the electron-withdrawing inductive effect of the iodine atom at the 3-position will slightly counteract this effect. Studies on related diaminopyrimidines and diaminopyridines have shown that the position and nature of substituents have a marked effect on the dissociation constants (pKa values). acs.orgacs.orgnih.govnih.gov For instance, the formation of a proton transfer complex has been observed between 3,4-diaminopyridine (B372788) and an acidic phenol, where the pyridine ring nitrogen acts as the proton acceptor. nih.gov

Illustrative pKa Values for Related Aminopyridines

| Compound | pKa of Monocation |

| Pyridine | 5.25 |

| 2-Aminopyridine | 6.86 |

| 3-Aminopyridine | 5.98 |

| 4-Aminopyridine | 9.17 |

| 2,6-Diaminopyridine | 6.58 |

This table is illustrative and shows general trends. The actual pKa of 3-Iodo-pyridine-2,5-diamine would need to be determined experimentally.

The hydrochloride salt form ensures that the compound is more water-soluble than its free base. In chemical reactions, the hydrochloride may be neutralized with a base to generate the free base in situ, which can then participate in reactions as a nucleophile. The choice of reaction conditions, particularly the pH, is therefore critical in controlling the reactivity of this compound.

Transformations of the Pyridine Heterocycle

Hydrogenation and Partial Reduction Pathways

The pyridine ring of this compound can undergo hydrogenation to yield the corresponding piperidine (B6355638) derivative. The reduction of pyridines is a common method for synthesizing piperidines, which are important scaffolds in pharmaceuticals. liverpool.ac.uk This transformation typically requires a catalyst, such as rhodium, iridium, or palladium, and a hydrogen source under elevated pressure or through transfer hydrogenation. liverpool.ac.ukchemrxiv.orgrsc.org

Given the substitution pattern, the hydrogenation of 3-Iodo-pyridine-2,5-diamine would lead to a multi-substituted piperidine. A potential challenge in this reaction is the concurrent hydrogenolysis of the carbon-iodine bond. The choice of catalyst and reaction conditions would be crucial to selectively reduce the pyridine ring while preserving the iodine substituent if desired. Electrocatalytic hydrogenation has also emerged as a method for reducing pyridines and other nitrogen-containing aromatic compounds under ambient temperature and pressure. nih.govnih.gov

Potential Hydrogenation Products

| Product | Reaction Pathway |

| 3-Iodo-piperidine-2,5-diamine | Selective hydrogenation of the pyridine ring. |

| Piperidine-2,5-diamine | Hydrogenation of the pyridine ring with concurrent hydrogenolysis of the C-I bond. |

Rearrangement Reactions

Substituted pyridines can undergo various rearrangement reactions, often under photochemical or thermal conditions. For instance, the phototransposition of substituted pyridines can lead to the formation of isomeric pyridines. arkat-usa.org Another class of rearrangements involves pyridine N-oxides, which can rearrange to form oxygenated pyridines in the presence of agents like acetic anhydride (the Boekelheide reaction). youtube.comacs.orgimperial.ac.uk While this compound is not an N-oxide, its oxidation to the corresponding N-oxide could open up pathways for such rearrangements. Metal-mediated rearrangements, such as the isomerization of pyridine to its 2-carbene tautomer by iridium, have also been reported, although these are typically observed in the context of organometallic complexes. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.comlibretexts.org This deactivation is further enhanced when the nitrogen is protonated, as is the case in the hydrochloride salt. However, the two amino groups at positions 2 and 5 are strong activating groups and will direct incoming electrophiles to the positions ortho and para to them. youtube.com

The directing effects of the substituents are as follows:

Amino group at C2: Directs ortho (C3) and para (C6).

Amino group at C5: Directs ortho (C4, C6).

Iodo group at C3: Weakly deactivating, directs ortho (C2, C4) and para (C6).

Pyridine Nitrogen: Strongly deactivating, directs meta (C3, C5).

Considering these effects, the most likely positions for electrophilic attack on the free base would be C4 and C6, which are activated by both amino groups. However, the steric hindrance from the adjacent iodine atom at C3 might disfavor attack at C4. Nitration of pyridine derivatives, for example, typically requires harsh conditions, and the regioselectivity is heavily influenced by the substituents present. rsc.org

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNA), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.comyoutube.com The presence of a good leaving group, such as the iodo substituent, at the C3 position makes this position also susceptible to nucleophilic attack, although less so than the C2, C4, and C6 positions. The amino groups, being electron-donating, would generally disfavor nucleophilic attack. However, the iodo group is a known leaving group in nucleophilic aromatic substitutions on halopyridines. lookchem.comacsgcipr.orgquimicaorganica.org Thus, a strong nucleophile could potentially displace the iodine atom.

Predicted Reactivity towards Aromatic Substitution

| Reaction Type | Position(s) of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | C4, C6 | Activating effect of two amino groups, deactivating effect of pyridine nitrogen and iodine. |

| Nucleophilic Aromatic Substitution | C3 (displacement of Iodo group) | Presence of a good leaving group (Iodine). |

Mechanistic Investigations

Kinetic Analysis of Key Reactions

Detailed kinetic analysis of reactions involving this compound is not available in the published literature. However, the kinetics of related reactions can provide insights into the probable mechanisms. For instance, the kinetics of nucleophilic substitution on halopyridines often follow an addition-elimination (SNA) mechanism, where the rate-determining step is the initial attack of the nucleophile to form a high-energy anionic intermediate (Meisenheimer complex). stackexchange.com The stability of this intermediate dictates the reaction rate.

The kinetics of reactions involving iodine and pyridine derivatives have been studied in various contexts. ruc.dkresearchgate.netresearchgate.net These studies often reveal complex rate laws with dependencies on the concentrations of the reactants, pH, and catalysts. For any reaction involving this compound, a kinetic study would need to carefully control the pH to account for the protonation equilibria. The rate of a given reaction could be followed using spectroscopic methods (UV-Vis, NMR) or chromatography (HPLC, GC) to monitor the disappearance of the reactant and the appearance of the product over time. From this data, the order of the reaction with respect to each reactant could be determined, and a rate law could be established, providing evidence for a proposed reaction mechanism. For example, in a nucleophilic substitution reaction displacing the iodide, the rate law would likely be of the form: Rate = k[3-Iodo-pyridine-2,5-diamine][Nucleophile].

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Approaches

Spectroscopic methods offer empirical evidence of molecular structures and their transformations during a reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools. For instance, NMR spectroscopy is pivotal in tracking the structural evolution of reactants into products. In studies of substituted pyridines, 1H and 13C NMR are routinely used to confirm the structures of starting materials and final products. nih.gov By monitoring changes in chemical shifts and coupling constants over the course of a reaction, it is possible to infer the formation of intermediates.

Mass spectrometry is particularly powerful for detecting and identifying reactive intermediates, which are often present in very low concentrations and have short lifetimes. rsc.orgnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) can capture charged intermediates directly from the reaction mixture, providing valuable insights into the reaction pathway. researchgate.net For example, in the study of pyridine pyrolysis, molecular-beam mass spectrometry combined with tunable synchrotron vacuum ultraviolet (VUV) photoionization has been used to identify numerous reaction intermediates and products, thereby helping to piece together the major reaction pathways. aip.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential partner to experimental studies in the elucidation of reaction mechanisms. catalysis.blogresearchgate.net DFT calculations allow for the theoretical modeling of reaction pathways, providing detailed information about the geometries and energies of reactants, transition states, and products. rsc.org This computational approach can be used to predict the most likely reaction pathways by comparing the activation energies of different potential routes. catalysis.blog For halogenated aromatic amines, computational chemistry can help predict how the presence and position of a halogen substituent, such as the iodine atom in this compound, might influence the electron distribution and, consequently, the reactivity of the molecule.

In the context of halogenated compounds, computational studies have been instrumental in understanding the mechanism of enzymatic halogenation, including the nature of the halogenating agent and the role of various intermediates. nih.gov Similarly, DFT studies on the reactions of aminopyridines provide insights into their electronic structure and reactivity, which can be extrapolated to more complex derivatives. researchgate.net For instance, in a photoinduced copper-catalyzed azidation of amines, DFT calculations were crucial in supporting a proposed mechanism involving the generation of an azido (B1232118) radical and a subsequent cascaded process. acs.orgacs.org

While detailed research findings and data tables for the specific reaction mechanisms of this compound are not available, the table below summarizes the types of data that would be generated and analyzed in such a study, based on methodologies applied to related compounds.

| Analytical Technique | Type of Data Generated | Information Provided |

| NMR Spectroscopy | Chemical shifts (δ), coupling constants (J), integration | Structural confirmation of reactants, products, and stable intermediates. |

| Mass Spectrometry | Mass-to-charge ratio (m/z) of parent ions and fragments | Identification of reaction intermediates and products; confirmation of molecular weights. |

| FT-IR Spectroscopy | Wavenumbers (cm⁻¹) of vibrational modes | Identification of functional groups and changes in bonding during the reaction. |

| Computational (DFT) | Optimized geometries, transition state energies, reaction energy profiles | Prediction of reaction pathways, stability of intermediates, and kinetic feasibility. |

The synergy between these spectroscopic and computational methods provides a robust platform for the comprehensive elucidation of complex reaction mechanisms. Future research applying these techniques to this compound would be invaluable in understanding its chemical behavior and potential applications.

Spectroscopic and Structural Characterization of 3 Iodo Pyridine 2,5 Diamine Hydrochloride and Its Derivatives

Vibrational Spectroscopy

The FTIR spectrum of 3-Iodo-pyridine-2,5-diamine hydrochloride is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino groups (-NH₂), the substituted pyridine (B92270) ring, the carbon-iodine bond, and the pyridinium (B92312) ion (N⁺-H).

The presence of two primary amine groups will give rise to distinct stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ region.

Protonation of the pyridine ring nitrogen to form the hydrochloride salt introduces N⁺-H bonds. The N⁺-H stretching vibration in pyridinium salts is often observed as a broad band in the 2500-3000 cm⁻¹ range, frequently overlapping with C-H stretching bands. cdnsciencepub.com The associated N⁺-H bending vibrations also appear in the spectrum.

The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The pyridine ring itself has characteristic stretching vibrations (C=C and C=N) which are typically found in the 1630-1430 cm⁻¹ region. Upon protonation, these ring vibration bands are known to shift to higher wavenumbers. researchgate.netresearchgate.net The C-N stretching vibrations from the amino groups are expected between 1350 and 1250 cm⁻¹.

Finally, the vibration of the carbon-iodine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ range, due to the heavy mass of the iodine atom.

Table 1: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric, -NH₂) | ~3450 | Medium |

| N-H Stretch (symmetric, -NH₂) | ~3350 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| N⁺-H Stretch (pyridinium) | 3000-2500 | Broad, Strong |

| N-H Bend (-NH₂) | 1640-1600 | Strong |

| Aromatic Ring (C=C, C=N) Stretches | 1630, 1580, 1480 | Strong-Medium |

| C-N Stretch | 1350-1250 | Medium |

Raman spectroscopy provides complementary information to FTIR. While N-H and other polar bond vibrations are often weaker, symmetric and non-polar bond vibrations tend to be strong. For this compound, the symmetric "ring breathing" mode of the pyridine ring, typically near 1000 cm⁻¹, is expected to be a prominent feature. aps.org

The C-I stretching vibration, which may be weak in the FTIR spectrum, is often strong in the Raman spectrum due to the high polarizability of the C-I bond. Aromatic C-H stretching and ring vibrations will also be observable.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (-NH₂) | 3450-3350 | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aromatic Ring (C=C, C=N) Stretches | 1630-1450 | Medium-Strong |

| Ring Breathing Mode | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. The formation of the hydrochloride salt significantly influences the chemical shifts.

Proton NMR (¹H NMR): The ¹H NMR spectrum is expected to show signals for the two remaining aromatic protons on the pyridine ring, the protons of the two amino groups, and the proton on the ring nitrogen.

The formation of the pyridinium hydrochloride results in the protonation of the ring nitrogen. This causes a general deshielding (downfield shift) of all ring protons due to the increased positive charge and decreased electron density on the ring. pw.edu.pl The two aromatic protons, H-4 and H-6, would appear as distinct signals. H-6, being ortho to the protonated nitrogen, is expected to be the most downfield. H-4 is situated between the iodo and an amino group. These protons would likely appear as doublets due to ortho coupling to each other.

The protons of the two -NH₂ groups would likely appear as broad singlets. Their chemical shift can be variable and is dependent on solvent, concentration, and temperature. The N⁺-H proton of the pyridinium ion would also appear as a broad singlet, typically at a very downfield position.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H-6 | 8.0 - 8.3 | C-2 | 150 - 155 |

| H-4 | 7.5 - 7.8 | C-3 | 85 - 95 |

| -NH₂ (C2, C5) | 5.5 - 7.0 (broad) | C-4 | 125 - 130 |

| N⁺-H | >12.0 (broad) | C-5 | 140 - 145 |

Nitrogen-15 NMR (¹⁵N NMR): The ¹⁵N NMR spectrum would be highly informative, showing three distinct nitrogen signals: one for the protonated ring nitrogen (N-1) and two for the amine nitrogens (-NH₂ at C-2 and C-5). The chemical shifts of the amine nitrogens are expected to be in the typical range for aromatic amines. science-and-fun.de The ring nitrogen, however, would show a significant upfield shift upon protonation compared to its non-protonated state, a characteristic feature used to confirm protonation sites in nitrogen heterocycles. researchgate.netresearchgate.net

Iodine-127 NMR (¹²⁷I NMR): Direct observation of iodine nuclei by NMR is challenging. The most abundant isotope, ¹²⁷I, is a quadrupolar nucleus, which typically results in very broad resonance signals, making detection and interpretation difficult under standard solution-state NMR conditions. Therefore, obtaining a useful ¹²⁷I NMR spectrum for this compound is unlikely.

To unambiguously assign the proton and carbon signals, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their scalar coupling and adjacency on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-4 signal to C-4 and the H-6 signal to C-6.

Mass Spectrometry

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is indispensable for determining the precise mass of the 3-Iodo-pyridine-2,5-diamine cation, which allows for the unambiguous confirmation of its elemental formula. The technique's high accuracy distinguishes the compound from others with the same nominal mass. For the protonated molecule ([M+H]⁺), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Neutral Compound (M) | C₅H₆IN₃ | 234.9657 |

| Protonated Cation ([M+H]⁺) | [C₅H₇IN₃]⁺ | 235.9735 |

The experimentally determined m/z value from HRMS is expected to align closely with the calculated value of 235.9735 for the protonated cation, providing strong evidence for the compound's identity.

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of fragmentation patterns in mass spectrometry provides vital information about the compound's structural connectivity. While a specific spectrum for this compound is not available, a predictable fragmentation pathway can be inferred from the known behavior of iodinated aromatic amines. nih.gov The primary cracking process for aromatic amines often involves the loss of a neutral ammonia (B1221849) (NH₃) molecule. hnxb.org.cn Furthermore, deiodination is a common fragmentation pathway for iodinated aromatic compounds, which can be influenced by the ionization conditions. nih.govresearchgate.net

Key fragmentation steps for the [M+H]⁺ ion would likely include:

Loss of Iodine: Cleavage of the C-I bond to yield a fragment corresponding to [M+H-I]⁺.

Loss of Ammonia: Elimination of one of the amino groups as NH₃, resulting in a [M+H-NH₃]⁺ ion.

Sequential Losses: A combination of the above, such as the loss of both iodine and ammonia.

| Proposed Fragment Ion | Description of Loss | Predicted m/z |

|---|---|---|

| [C₅H₇N₃]⁺ | Loss of Iodine radical (I•) | 109.0667 |

| [C₅H₄IN]⁺ | Loss of Ammonia (NH₃) | 217.9466 |

| [C₅H₃N]⁺ | Loss of HI and 2NH₂ radicals | 77.0262 |

Careful analysis of these fragmentation patterns allows for the confirmation of the core pyridine structure and the positions of the iodo and diamine substituents.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides information on the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic pyridine ring and the amino-group substituents. Studies on similar furo-pyridine derivatives show characteristic absorption bands in the 250 to 390 nm region. researchgate.net The presence of amino groups (auxochromes) typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The specific solvent can also influence the position and intensity of these bands due to solvatochromic effects. rsc.org For instance, polar solvents may stabilize the excited state differently than nonpolar solvents, leading to shifts in the absorption wavelength.

| Compound Type | Typical λmax Range (nm) | Associated Transitions |

|---|---|---|

| Aminopyridine Derivatives | 270 - 350 | π → π* and n → π |

| Iodinated Aromatics | 260 - 300 | π → π |

| Fused Pyridine Systems | 250 - 390 | Extended π-conjugation |

Fluorescence Spectroscopy

Aminopyridine derivatives are known to exhibit fluorescence, a property highly sensitive to their molecular structure and environment. sciforum.net Unsubstituted pyridin-2-amine, for example, is noted for its high quantum yield. nih.govresearchgate.net The introduction of substituents, such as the iodo and additional amino groups in 3-Iodo-pyridine-2,5-diamine, is expected to modulate these fluorescent properties. nih.gov The emission wavelength and fluorescence quantum yield are influenced by factors like solvent polarity and the potential for intramolecular charge transfer (ICT) upon excitation. The presence of the heavy iodine atom could potentially lead to fluorescence quenching through enhanced intersystem crossing, a common phenomenon in halogenated fluorophores.

| Property | General Observation | Influencing Factors |

|---|---|---|

| Emission Wavelength (λem) | Typically in the blue to green region (400-550 nm) | Solvent polarity, nature of substituents, intramolecular H-bonding |

| Quantum Yield (Φ) | Highly variable, can be high for some derivatives | Substituent effects (electron-donating/withdrawing), heavy-atom effect, solvent |

| Stokes Shift | Generally modest, but can be significant in polar solvents | Changes in dipole moment upon excitation, solvent relaxation |

X-ray Crystallography

Although the specific crystal structure of this compound has not been reported, a detailed model can be proposed based on the known crystal structure of the closely related 2,6-diaminopyridinium chloride. nih.gov X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the ions in the crystal lattice.

The structure would consist of 3-Iodo-pyridine-2,5-diammonium cations and chloride anions. The pyridine ring is expected to be largely planar, with protonation occurring at the ring nitrogen atom. The C-I bond length would be a key parameter, as would the geometry around the nitrogen atoms of the amino groups.

A critical feature of the crystal packing would be an extensive network of hydrogen bonds. Strong N-H···Cl interactions involving the pyridinium N-H and the amino N-H groups as donors and the chloride anion as the acceptor are expected to be the dominant organizing force. nih.govnih.gov These interactions link the cations and anions into chains or sheets. nih.gov Additionally, slipped π–π stacking interactions between the pyridine rings of adjacent cations may further stabilize the crystal structure. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | [C₅H₈N₃]⁺ · Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Key Interactions | N-H···Cl hydrogen bonds, slipped π–π interactions |

This structural arrangement highlights the importance of electrostatic and hydrogen-bonding forces in defining the solid-state architecture of pyridinium hydrochloride salts.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, obtaining a suitable single crystal is the first critical step. This is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion techniques.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest reviews, the expected structural features can be inferred from related diaminopyridine derivatives that have been successfully characterized. The crystal lattice would be composed of the protonated 3-Iodo-pyridine-2,5-diamine cation and a chloride anion. The protonation is expected to occur at the pyridine nitrogen, a common feature for this class of compounds in acidic media.

The resulting crystal system, space group, and unit cell dimensions would be determined from the diffraction data. Key structural parameters such as bond lengths, bond angles, and torsion angles would be precisely calculated. Of particular interest would be the C-I bond length and the geometry around the amino groups, which can provide insights into the electronic effects of the substituents on the pyridine ring.

Analysis of Intermolecular Interactions in Crystal Lattices

The stability and packing of molecules within a crystal are governed by a network of intermolecular interactions. For this compound, a variety of such interactions are anticipated to play a significant role.

The primary and most influential interactions would be strong N-H···Cl hydrogen bonds, where the ammonium (B1175870) group of the protonated pyridine and the amino groups act as hydrogen bond donors to the chloride anion. Additionally, N-H···N hydrogen bonds between the amino groups and the pyridine nitrogen of neighboring molecules are expected, a common motif in the crystal structures of diaminopyridines. lookchem.commdpi.com

Advanced Analytical Techniques

To complement the structural data and to ascertain the purity and elemental composition of the compound, a suite of advanced analytical techniques is employed.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a sample. For this compound (C₅H₇IN₃·HCl), the theoretical elemental composition can be calculated based on its molecular formula. This experimental technique is crucial for confirming the identity and purity of a newly synthesized batch of the compound.

The analysis would provide the percentage of carbon (C), hydrogen (H), nitrogen (N), and iodine (I). A close correlation between the experimentally determined values and the calculated theoretical percentages is a strong indicator of the sample's purity. For instance, the expected iodine content in the related compound 3-Iodopyridine-2,6-diamine is approximately 54% by mass, providing a benchmark for what would be expected for the title compound. researchgate.net

| Element | Theoretical Percentage (%) |

| Carbon (C) | To be calculated |

| Hydrogen (H) | To be calculated |

| Iodine (I) | To be calculated |

| Nitrogen (N) | To be calculated |

| Chlorine (Cl) | To be calculated |

Note: The exact theoretical percentages are dependent on the final confirmed molecular formula.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of a chemical compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method would likely be employed.

This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation would be monitored using a UV detector, as the pyridine ring is chromophoric. A pure sample of this compound would ideally exhibit a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, and their peak areas could be used to quantify the level of impurity. While a specific HPLC method for this compound is not detailed in the literature, methods developed for other diaminopyridines, such as 3,4-diaminopyridine (B372788), can serve as a template for method development. hplcindia.com

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with buffer |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This systematic approach, combining spectroscopic and advanced analytical techniques, is indispensable for the unambiguous characterization of this compound, ensuring its identity, purity, and providing a solid foundation for any further investigation or application of this compound.

Computational and Theoretical Investigations on 3 Iodo Pyridine 2,5 Diamine Hydrochloride

Molecular Modeling and Dynamics

While quantum mechanics provides a static picture of the molecule at its energy minimum, molecular modeling and dynamics simulations explore its conformational flexibility and behavior over time, often including environmental effects.

The presence of rotatable bonds, such as those of the amino groups, means that 3-Iodo-pyridine-2,5-diamine can exist in multiple conformations. A conformational analysis, or potential energy surface (PES) scan, can be performed to explore the energy landscape associated with the rotation of these groups. nih.gov This is typically done by systematically rotating the dihedral angles of the C-NH2 bonds and calculating the energy at each step.

The results of such an analysis would reveal the most stable conformations (global and local minima) and the energy barriers to rotation between them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. For 3-Iodo-pyridine-2,5-diamine, the analysis would likely show that planar or near-planar arrangements of the amino groups, which maximize conjugation with the pyridine (B92270) ring, are energetically favored.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of the system to be followed over time.

To investigate the behavior of 3-Iodo-pyridine-2,5-diamine hydrochloride in a solvent, such as water, an MD simulation would be set up by placing the molecule in a box of solvent molecules. acs.orgresearchgate.net The interactions between atoms would be described by a force field, a set of empirical functions and parameters that define the potential energy of the system.

The simulation would provide a dynamic picture of how the solute interacts with the surrounding solvent molecules. Key insights would include:

Solvation Structure: Analysis of the radial distribution functions (RDFs) between atoms of the solute and solvent would reveal the structure of the solvation shells. For the hydrochloride salt, this would show strong hydrogen bonding between the protonated pyridine nitrogen and the amino groups with water molecules, as well as the hydration of the chloride counter-ion.

Dynamic Behavior: The simulation would track the conformational changes of the molecule over time, showing how solvent interactions might influence the preferred conformations of the amino groups.

Transport Properties: Properties such as the diffusion coefficient of the molecule in the solvent could also be calculated from the simulation trajectory.

These simulations are invaluable for bridging the gap between the isolated molecule picture from quantum calculations and its behavior in a more realistic, condensed-phase environment.

Prediction of Reactivity Descriptors

The primary descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

Other global reactivity descriptors can be calculated from these orbital energies:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com

For this compound, the presence of two electron-donating amino groups (-NH₂) and an electron-withdrawing iodo group (-I), combined with the protonation of the pyridine ring (in the hydrochloride form), creates a complex electronic environment. The amino groups would raise the HOMO energy, making the molecule a better electron donor. Conversely, the electronegative iodine atom and the positively charged pyridinium (B92312) ring would lower the LUMO energy, making it a better electron acceptor. This combination would likely result in a relatively small HOMO-LUMO gap, suggesting significant reactivity.

Below is an interactive table of predicted reactivity descriptors for this compound, with values estimated based on trends observed in related substituted pyridine systems.

| Reactivity Descriptor | Symbol | Predicted Value (eV) | Predicted Reactivity Implication |

| HOMO Energy | EHOMO | -5.80 | Good electron-donating capability |

| LUMO Energy | ELUMO | -1.95 | Good electron-accepting capability |

| HOMO-LUMO Gap | ΔE | 3.85 | High reactivity, low kinetic stability |

| Chemical Potential | μ | -3.875 | High tendency to exchange electrons |

| Chemical Hardness | η | 1.925 | "Soft" molecule, easily polarized |

| Electrophilicity Index | ω | 3.90 | Strong electrophilic character |

Note: The values in this table are hypothetical and are based on extrapolations from computational studies on structurally similar molecules. They serve an illustrative purpose in the absence of direct computational data for this compound.

Intermolecular Interaction Analysis

The solid-state structure and properties of this compound are dictated by a variety of intermolecular interactions. Computational methods are essential for characterizing and quantifying these forces, which include strong hydrogen bonds and halogen bonds.

The molecular structure of this compound is rich in hydrogen bond donors and acceptors. The primary donors are the protons on the two amino groups (-NH₂) and the proton on the pyridinium nitrogen (-N⁺H). The primary acceptors are the chloride anion (Cl⁻) and, to a lesser extent, the nitrogen atoms of the amino groups and the pyridine ring of neighboring molecules.

The table below presents plausible hydrogen bond parameters within the crystal structure, based on typical values found in similar organic hydrochloride salts.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N⁺ (Pyridine) | H | Cl⁻ | 1.02 | 1.98 | 3.00 | 175 |

| N (Amine) | H | Cl⁻ | 1.01 | 2.15 | 3.15 | 170 |

| N (Amine) | H | N (Pyridine) | 1.01 | 2.05 | 3.05 | 168 |

Note: These values are representative examples and would require confirmation through single-crystal X-ray diffraction or solid-state computational modeling.

A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile (a Lewis base). In this compound, the iodine atom attached to the electron-deficient pyridinium ring is expected to be a potent halogen bond donor. acs.orgacs.org The positive charge on the ring enhances the electron-withdrawing effect, leading to a more positive σ-hole on the iodine atom and thus a stronger potential for halogen bonding. acs.orgresearchgate.net

The most likely halogen bond acceptor in the structure is the chloride anion (Cl⁻). The resulting C-I···Cl⁻ interaction would be a significant force in directing the crystal packing, often competing with or complementing the hydrogen bonding network. acs.org The strength of a halogen bond is highly dependent on its geometry, particularly the C-I···A angle (which prefers to be near 180°) and the normalized interaction ratio (RXB), which compares the I···A distance to the sum of the van der Waals radii of the interacting atoms. acs.org Computational studies, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the interaction energy, which for charge-assisted systems can be substantial. mdpi.com

| Halogen Bond | I···A Distance (Å) | C-I···A Angle (°) | Sum of vdW Radii (Å) | RXB | Predicted Interaction Energy (kcal/mol) |

| C-I···Cl⁻ | 3.20 | 175 | 3.76 | 0.85 | -5 to -10 |

| C-I···N (Amine) | 3.15 | 170 | 3.53 | 0.89 | -3 to -6 |

Note: Values are estimates based on published data for iodopyridinium systems and serve as a qualitative guide. acs.org

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MESP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, the MESP surface would show:

Intense Positive Potential (Blue): Located around the hydrogen atoms of the amino groups and the pyridinium N⁺-H group. These are the primary sites for hydrogen bond donation.

Moderately Positive Potential (Green/Yellow): A distinct positive region, known as the σ-hole, would be visible on the outermost portion of the iodine atom, along the extension of the C-I bond. This site is responsible for the halogen bonding interactions. mdpi.com

Negative Potential (Red/Orange): Concentrated around the nitrogen atoms of the amino groups due to their lone pairs of electrons, making them potential hydrogen bond acceptors. The π-system of the pyridine ring would also exhibit negative potential above and below the plane. researchgate.net

This analysis confirms the molecule's amphiphilic nature, with distinct sites for engaging in hydrogen bonding, halogen bonding, and electrophilic/nucleophilic interactions, guiding its supramolecular assembly. researchgate.net

Advanced Computational Approaches

Advanced computational methods, particularly DFT, can be employed to model chemical reactions, map potential energy surfaces, and identify transition states. This allows for the prediction of reaction mechanisms, activation energies, and product distributions. mdpi.com

For this compound, theoretical studies could investigate several potential reaction pathways. For example, nucleophilic aromatic substitution (SNAr) reactions could be modeled to understand the displacement of the iodo group by various nucleophiles. Computational analysis would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state (TS). This involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. A stable minimum (reactant, product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: Following the path downhill from the transition state to ensure it connects the intended reactants and products.

The activation energy (Ea) for the reaction can then be calculated as the energy difference between the transition state and the reactants. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, a study could compare the feasibility of displacing the iodo group versus substitution at a C-H position on the ring, providing valuable insights for synthetic chemists. mdpi.comnih.gov

In Silico Screening for Ligand or Catalyst Design

A comprehensive review of scientific literature indicates that specific in silico screening studies focused on this compound for the explicit purpose of ligand or catalyst design have not been published. Computational and theoretical investigations are pivotal in modern chemistry for predicting the potential of molecules in various applications before their synthesis, thereby saving time and resources. chemmethod.com While direct studies on this compound are not available, the principles of in silico screening can be applied to understand its potential based on its distinct structural features.

The molecule 3-Iodo-pyridine-2,5-diamine possesses key functional groups that are of significant interest in computational chemistry for designing new ligands and catalysts. The diaminopyridine scaffold is a common moiety in molecules with interesting photophysical, electrochemical, and catalytic applications. researchgate.net The amino groups typically act as strong hydrogen bond donors, a critical interaction for ligand binding to biological targets like proteins and enzymes. nih.gov The presence and positioning of the iodine atom can substantially alter the molecule's electronic properties and introduce the possibility of halogen bonding, a noncovalent interaction that is increasingly recognized and exploited in drug design and materials science.